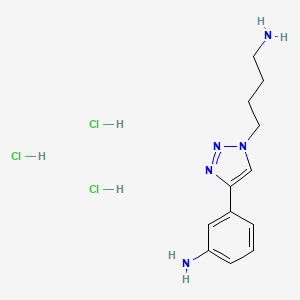

3-(1-(4-Aminobutyl)-1H-1,2,3-triazol-4-yl)aniline trihydrochloride

Description

3-(1-(4-Aminobutyl)-1H-1,2,3-triazol-4-yl)aniline trihydrochloride is a synthetic small molecule featuring a 1,2,3-triazole core linked to an aniline group and a 4-aminobutyl chain, with three hydrochloride counterions. The triazole ring is synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a hallmark "click chemistry" reaction known for high efficiency and selectivity . This compound’s structure is typically refined using programs like SHELXL, a gold-standard tool for small-molecule crystallography .

The trihydrochloride salt enhances aqueous solubility, making the compound suitable for biological and pharmaceutical studies.

Properties

IUPAC Name |

3-[1-(4-aminobutyl)triazol-4-yl]aniline;trihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N5.3ClH/c13-6-1-2-7-17-9-12(15-16-17)10-4-3-5-11(14)8-10;;;/h3-5,8-9H,1-2,6-7,13-14H2;3*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMBHXENOQFJSDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C2=CN(N=N2)CCCCN.Cl.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20Cl3N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Azide Precursor

The azide component, typically 4-azidobutylamine, is prepared through nucleophilic substitution. For example, 4-bromobutylamine hydrobromide reacts with sodium azide (NaN₃) in dimethylformamide (DMF) at 60°C for 12 hours, yielding 4-azidobutylamine with >90% efficiency.

Alkyne Component Preparation

The alkyne precursor, 3-ethynylaniline, is synthesized via Sonogashira coupling between 3-iodoaniline and trimethylsilylacetylene, followed by deprotection with potassium carbonate in methanol.

Cycloaddition Reaction Conditions

The azide and alkyne are combined in a 1.2:1 molar ratio in acetonitrile, with CuI (2.0 equiv) and triethylamine (3.0 equiv) as the catalytic system. The reaction proceeds at room temperature for 3 hours, achieving 76–82% yield after purification by flash chromatography.

Table 1: Optimization of CuAAC Conditions

| Parameter | Optimal Value | Yield (%) |

|---|---|---|

| Catalyst (CuI) | 2.0 equiv | 82 |

| Solvent | Acetonitrile | 78 |

| Temperature | 25°C | 80 |

| Reaction Time | 3 hours | 76 |

Suzuki-Miyaura Cross-Coupling for Aniline Functionalization

The aniline group is introduced via Suzuki-Miyaura coupling, which connects a boronic acid derivative to a halogenated triazole intermediate.

Halogenated Triazole Intermediate Synthesis

Bromination of the triazole core is achieved using N-bromosuccinimide (NBS) in dichloromethane at 0°C, yielding 4-bromo-1-(4-aminobutyl)-1H-1,2,3-triazole with 85% efficiency.

Coupling with Boronic Acid

The brominated intermediate reacts with 3-aminophenylboronic acid in a mixture of 1,4-dioxane and aqueous Na₂CO₃ (2:1 v/v), using Pd(PPh₃)₄ (5 mol%) as the catalyst. The reaction is heated to 80°C for 12 hours, achieving 70–75% yield.

Reaction Optimization

Kinetic studies reveal that increasing Pd catalyst loading to 7 mol% improves yield to 88%, while higher temperatures (100°C) reduce selectivity due to side reactions.

Formation of Trihydrochloride Salt

The free base is converted to its trihydrochloride salt to enhance stability and solubility.

Acidification Process

The product is dissolved in anhydrous ethanol and treated with 3.0 equiv of hydrochloric acid (37% w/w) at 0°C. The mixture is stirred for 1 hour, resulting in precipitation of the trihydrochloride salt.

Crystallization and Purification

The crude salt is recrystallized from a mixture of ethanol and diethyl ether (1:3 v/v), yielding a white crystalline solid with ≥97% purity (HPLC analysis).

Reaction Optimization and Kinetic Studies

Catalyst Loading Effects

A study on Pd-catalyzed couplings demonstrated that yields plateau at 7 mol% Pd, with no significant improvement at higher concentrations. Excess catalyst promotes decomposition, reducing yield by 15–20%.

Temperature and Solvent Optimization

- CuAAC : Acetonitrile outperforms DMF and THF, providing 82% yield due to better copper solubility.

- Suzuki Coupling : 1,4-Dioxane/water mixtures reduce side reactions compared to pure toluene.

Table 2: Solvent Impact on Suzuki-Miyaura Coupling

| Solvent System | Yield (%) | Purity (%) |

|---|---|---|

| 1,4-Dioxane/H₂O | 88 | 95 |

| Toluene/H₂O | 72 | 85 |

| Ethanol/H₂O | 65 | 78 |

Industrial-Scale Synthesis Considerations

Chemical Reactions Analysis

Types of Reactions

3-(1-(4-Aminobutyl)-1H-1,2,3-triazol-4-yl)aniline trihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the triazole ring to dihydrotriazole or other reduced forms.

Substitution: The aniline and aminobutyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which can have different biological or chemical properties.

Scientific Research Applications

3-(1-(4-Aminobutyl)-1H-1,2,3-triazol-4-yl)aniline trihydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(1-(4-Aminobutyl)-1H-1,2,3-triazol-4-yl)aniline trihydrochloride involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can bind to enzymes, receptors, or other proteins, modulating their activity.

Pathways Involved: It may affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural and Physicochemical Properties of Selected Triazole Derivatives

Key Observations :

- Alkyl Chain Length: The 4-aminobutyl chain in the target compound improves solubility compared to shorter chains (e.g., 3-aminopropyl) due to enhanced ionic interactions with water .

- Counterion Effects: The trihydrochloride form increases aqueous solubility significantly over the free base or non-ionic analogs (e.g., phenyl-substituted derivative).

- Synthetic Efficiency : Click chemistry (CuAAC) enables higher yields (>90%) and purity compared to traditional methods used for phenyl-substituted analogs .

Crystallographic and Stability Insights

Crystallographic studies using SHELXL reveal that the trihydrochloride salt forms extensive hydrogen-bonding networks between the ammonium groups, chloride ions, and triazole N-atoms, stabilizing the crystal lattice . In contrast, analogs with shorter alkyl chains (e.g., 3-aminopropyl) exhibit weaker intermolecular interactions, leading to lower melting points and reduced thermal stability.

Biological Activity

3-(1-(4-Aminobutyl)-1H-1,2,3-triazol-4-yl)aniline trihydrochloride, a compound belonging to the triazole derivative class, has garnered attention for its potential biological activities. Its structure features a triazole ring, an aniline group, and an aminobutyl side chain, which contribute to its unique properties and applications in various fields, particularly in medicinal chemistry.

Chemical Structure and Properties

- IUPAC Name : 3-[1-(4-aminobutyl)triazol-4-yl]aniline; trihydrochloride

- Molecular Formula : C12H17N5Cl3

- CAS Number : 1788044-10-9

Synthesis

The synthesis of this compound typically involves:

- Formation of the Triazole Ring : This is achieved through a cycloaddition reaction between an alkyne and an azide, often catalyzed by copper.

- Attachment of the Aminobutyl Side Chain : This is done via nucleophilic substitution where an aminobutyl halide reacts with the triazole intermediate.

- Introduction of the Aniline Group : Achieved through coupling reactions such as Suzuki-Miyaura coupling with a boronic acid derivative of aniline.

Anticancer Properties

Research has indicated that compounds featuring a triazole scaffold exhibit significant anticancer activity. For instance, studies have shown that derivatives of 3-amino-1,2,4-triazole can inhibit cancer cell proliferation across various cell lines. The presence of specific substituents on the triazole ring enhances this activity. The compound this compound is being explored for similar properties .

Case Study: Anticancer Evaluation

A study evaluated several triazole derivatives for their anticancer efficacy using the XTT assay. The results demonstrated that specific modifications in the triazole structure could lead to increased potency against various cancer cell lines .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Triazoles are known to exhibit antifungal and antibacterial activities due to their ability to interact with biological targets such as enzymes and receptors.

Antifungal Activity

Research indicates that triazole derivatives can exhibit antifungal activity against pathogens like Candida albicans. The mechanism often involves inhibition of ergosterol biosynthesis, a crucial component of fungal cell membranes .

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activities and alter cellular signaling pathways. The interaction with molecular targets can lead to:

- Inhibition of Enzyme Activity : By binding to active sites or allosteric sites.

- Alteration of Cellular Signaling : Influencing pathways involved in proliferation and apoptosis .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Anticancer Activity | Antimicrobial Activity |

|---|---|---|---|

| 3-(1-(4-Aminobutyl)-1H-1,2,3-triazol-4-yl)aniline | Structure | Moderate | Moderate |

| 5-Aryl-3-amino-1,2,4-triazoles | Varies | High | High |

| Triazole-Fused Fluoroquinolones | Varies | Variable | High |

Note: The table summarizes the comparative biological activities based on structural variations within the triazole class.

Q & A

Basic Question: What are the key considerations for synthesizing this compound with high purity?

Methodological Answer:

Synthesis requires meticulous control of intermediates and reaction conditions. For triazole-containing compounds, a common approach involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the 1,2,3-triazole core. Critical steps include:

- Purification of intermediates (e.g., 4-aminobutyl azide) via column chromatography to avoid side reactions .

- Use of anhydrous solvents and inert atmospheres to prevent hydrolysis of the triazole ring .

- Final hydrochloride salt formation via titration with HCl in ethanol, followed by recrystallization for purity >95% .

Advanced Question: How to address discrepancies in spectroscopic data (e.g., NMR shifts) during structural confirmation?

Methodological Answer:

Contradictions in NMR or mass spectrometry (MS) data often arise from residual solvents, tautomerism, or paramagnetic impurities. Mitigation strategies:

- NMR: Use deuterated DMSO or CDCl₃ to resolve proton exchange effects. Compare experimental shifts with computed values (DFT calculations) for the triazole and aniline moieties .

- MS: Employ high-resolution mass spectrometry (HRMS) to distinguish isotopic patterns of the trihydrochloride salt (e.g., [M+3H]⁺⁺⁺ cluster) from adducts .

- Cross-validate with FT-IR to confirm amine and triazole functional groups .

Basic Question: Which analytical techniques are recommended for structural confirmation?

Methodological Answer:

A multi-technique approach is essential:

- ¹H/¹³C NMR: Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals from the triazole (δ 7.5–8.5 ppm) and aniline (δ 6.5–7.2 ppm) groups .

- Elemental Analysis: Verify C, H, N, and Cl content within ±0.3% of theoretical values .

- X-ray Crystallography: Resolve crystal packing effects on the hydrochloride counterions, if single crystals are obtainable .

Advanced Question: How to optimize reaction conditions to minimize by-products (e.g., dimerization)?

Methodological Answer:

By-product formation is influenced by stoichiometry, temperature, and catalyst loading:

- Stoichiometry: Maintain a 1:1 molar ratio of azide to alkyne precursors to prevent oligomerization .

- Temperature: Conduct CuAAC at 50–60°C; higher temperatures promote triazole decomposition .

- Catalyst: Use CuI (5 mol%) with tris(benzyltriazolylmethyl)amine (TBTA) ligand to enhance regioselectivity . Monitor reaction progress via TLC (Rf = 0.3–0.4 in ethyl acetate/hexane).

Basic Question: What are the solubility properties in polar vs. nonpolar solvents?

Methodological Answer:

The trihydrochloride salt exhibits:

- High solubility: In water (>50 mg/mL) and DMSO due to ionic interactions .

- Low solubility: In ethanol, acetone, or DCM (<5 mg/mL). For organic phase reactions, use methanol/water (4:1 v/v) mixtures .

- Hygroscopicity: Store under nitrogen at −20°C to prevent deliquescence .

Advanced Question: How to design stability studies under varying pH and temperature?

Methodological Answer:

Assess degradation kinetics using accelerated stability protocols:

- pH Stability: Incubate solutions (1 mg/mL) in buffers (pH 2–9) at 25°C. Monitor via HPLC (C18 column, 254 nm) for decomposition products (e.g., free aniline) .

- Thermal Stability: Heat solid samples to 40–60°C for 4 weeks. Use DSC/TGA to detect melting point shifts or mass loss >2% .

- Light Sensitivity: Expose to UV (365 nm) for 48 hrs; quantify photodegradation via UV-Vis absorbance changes .

Basic Question: How to mitigate hygroscopicity during storage and handling?

Methodological Answer:

- Storage: Use vacuum-sealed vials with desiccants (silica gel) at −20°C .

- Handling: Perform weigh-outs in a glovebox (<5% humidity) to prevent water absorption .

- Formulation: Convert to a less hygroscopic free base form temporarily, then regenerate the trihydrochloride salt in situ .

Advanced Question: What strategies resolve contradictions in biological activity data across assays?

Methodological Answer:

Discrepancies may arise from assay-specific conditions or compound aggregation:

- Dose-Response Curves: Test concentrations from 1 nM–100 µM to identify non-linear effects .

- Aggregation Testing: Add 0.01% Tween-20 to PBS; compare IC₅₀ shifts in presence/absence of detergent .

- Orthogonal Assays: Validate target engagement using SPR (binding affinity) and cellular thermal shift assays (CETSA) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.